molecular formula C16H18N6 B2521172 6-(4-benzylpiperazin-1-yl)-7H-purine CAS No. 537667-20-2

6-(4-benzylpiperazin-1-yl)-7H-purine

Cat. No.: B2521172
CAS No.: 537667-20-2
M. Wt: 294.362
InChI Key: FVIDDZWAAFMKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzylpiperazin-1-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a purine moiety with a benzylpiperazine group, potentially enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperazin-1-yl)-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and benzylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions.

    Catalysts and Reagents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperazin-1-yl)-7H-purine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can lead to the formation of reduced purine derivatives.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-7H-purine involves its interaction with specific molecular targets. The benzylpiperazine group enhances its ability to bind to biological receptors, potentially inhibiting or activating various pathways. For example, it may inhibit enzymes involved in DNA replication, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-benzylpiperazin-1-yl)-7H-purine is unique due to its purine core combined with a benzylpiperazine group, which may enhance its biological activity compared to other similar compounds. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-2-4-13(5-3-1)10-21-6-8-22(9-7-21)16-14-15(18-11-17-14)19-12-20-16/h1-5,11-12H,6-10H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIDDZWAAFMKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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